molecular formula C18H14N4 B2464912 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline CAS No. 931998-17-3

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

Cat. No. B2464912
CAS RN: 931998-17-3
M. Wt: 286.338
InChI Key: IXAUDDRQKJVPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular formula of C18H14N4 and an average mass of 286.331 Da .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. They can be synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Scientific Research Applications

Antiparasitic Activity

Phenylpyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, have shown promise as antiparasitic agents. Researchers have explored their efficacy against protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (which causes Chagas disease). These compounds interfere with essential cellular processes in the parasites, making them potential candidates for novel antiparasitic drugs .

Antifungal Properties

The pyrazolopyrimidine scaffold has been investigated for its antifungal activity. Researchers have explored derivatives like 3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline for their ability to inhibit fungal growth. These compounds may serve as leads for developing new antifungal agents .

Antimicrobial Applications

Studies have examined the antimicrobial potential of phenylpyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibit inhibitory effects against various bacteria and fungi. Their mode of action involves disrupting essential cellular processes, making them interesting candidates for combating microbial infections .

Antiproliferative Effects

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline has been evaluated for its antiproliferative properties. It may interfere with cancer cell growth by affecting key signaling pathways. Researchers are exploring its potential as an anticancer agent, particularly against solid tumors .

Anti-Inflammatory Activity

The pyrazolopyrimidine scaffold has been associated with anti-inflammatory effects. Compounds like our target molecule may modulate inflammatory responses by interacting with specific receptors or enzymes. Further research is needed to fully understand their mechanisms and therapeutic potential .

Antioxidant Properties

Some pyrazolopyrimidine derivatives exhibit antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage. Researchers are investigating their potential in preventing age-related diseases and oxidative stress-related conditions .

properties

IUPAC Name

3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c19-15-8-4-7-14(11-15)17-9-10-20-18-16(12-21-22(17)18)13-5-2-1-3-6-13/h1-12H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAUDDRQKJVPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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